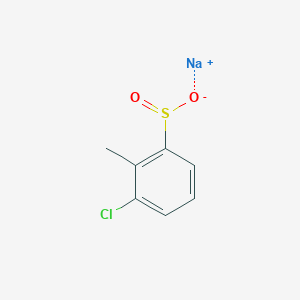![molecular formula C13H20N2O2 B13148198 Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is an organic compound with the molecular formula C13H20N2O2. This compound is characterized by the presence of a propanamide group attached to a 4-methoxyphenyl ethyl chain and a methylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- typically involves the reaction of 4-methoxyphenyl ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
化学反应分析
Types of Reactions
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
科学研究应用
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as pain relief and reduction of inflammation.
相似化合物的比较
Similar Compounds
- Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-
- Propanamide, N-(4-methoxyphenyl)-2-methyl-
Uniqueness
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methoxyphenyl ethyl chain and the methylamino group enhances its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C13H20N2O2/c1-10(14-2)13(16)15-9-8-11-4-6-12(17-3)7-5-11/h4-7,10,14H,8-9H2,1-3H3,(H,15,16) |
InChI 键 |
GCEIOCIBLDUDKR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)

![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)

![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)


